2-[3-(propan-2-yl)phenyl]ethan-1-amine
Description
2-[3-(Propan-2-yl)phenyl]ethan-1-amine is a primary amine with a molecular formula of C₁₁H₁₇N and a molecular weight of 163.26 g/mol . Its structure consists of a benzene ring substituted with an isopropyl group at the meta position, connected to an ethylamine chain. Key features include:
- SMILES:
CC(C)C1=CC=CC(=C1)CCN - InChIKey: IIPUIQGPHGDDRU-UHFFFAOYSA-N The isopropyl group is an electron-donating substituent, enhancing the electron density of the aromatic ring and influencing the compound’s basicity and reactivity.
Properties
CAS No. |
1000551-53-0 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-(3-propan-2-ylphenyl)ethanamine |
InChI |
InChI=1S/C11H17N/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3 |
InChI Key |
IIPUIQGPHGDDRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CCN |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(propan-2-yl)phenyl]ethan-1-amine can be achieved through several methods. One common approach involves the alkylation of 3-(propan-2-yl)phenylacetonitrile followed by reduction. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and the alkylation is carried out in an aprotic solvent like dimethylformamide. The resulting nitrile is then reduced using a reducing agent such as lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. The use of heterogeneous catalysts such as palladium on carbon or Raney nickel can facilitate the reduction process under mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
Note: The electron-donating isopropyl group stabilizes intermediates during oxidation, favoring amide formation over complete degradation.
Electrophilic Aromatic Substitution
The phenyl ring’s substitution pattern directs incoming electrophiles:
| Electrophile | Position of Substitution | Major Product | Directing Influence |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to isopropyl | 4-Nitro-2-[3-(propan-2-yl)phenyl]ethan-1-amine | Isopropyl (ortho/para director) |
| Cl₂/FeCl₃ | Meta to ethylamine | 5-Chloro-2-[3-(propan-2-yl)phenyl]ethan-1-amine | Ethylamine (meta director) |
Steric hindrance from the isopropyl group reduces reactivity at ortho positions, favoring para substitution.
Reductive Amination and Alkylation
The amine participates in nucleophilic reactions:
| Reactant | Catalyst/Reagent | Product | Yield (%) |
|---|---|---|---|
| Acetone | NaBH₃CN, MeOH | N-Isopropyl derivative | 78 |
| Benzyl bromide | K₂CO₃, DMF | N-Benzyl secondary amine | 85 |
| Formaldehyde | Pd/C, H₂ | N-Methyl tertiary amine | 92 |
Dynamic kinetic resolution with Ru catalysts enables asymmetric synthesis of chiral amines .
Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions enable C–N bond formation:
| Reaction Type | Catalyst System | Substrate | Application |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Aryl halides | N-Aryl derivatives |
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Boronic acids | Biaryl-functionalized amines |
The ethylamine side chain enhances solubility in polar aprotic solvents, improving catalytic efficiency .
Schiff Base and Imine Formation
Reactivity with carbonyl compounds:
| Carbonyl Source | Conditions | Product | Stability |
|---|---|---|---|
| Benzaldehyde | EtOH, reflux | N-Benzylidene imine | Hydrolytically labile |
| 2-Pyridinecarboxaldehyde | MgSO₄, CH₂Cl₂ | Chelating ligand | Stable under inert atmosphere |
Imines serve as intermediates for synthesizing heterocycles like quinazolines .
Acid-Base Reactions
The amine forms stable salts with acids:
| Acid | Product | Application |
|---|---|---|
| HCl (gas) | Hydrochloride salt | Improved crystallinity |
| H₂SO₄ | Sulfate salt | Solubility enhancement |
Salts are preferred for pharmaceutical formulation due to enhanced bioavailability.
Scientific Research Applications
Structural Information
- Molecular Formula : C11H17N
- SMILES : CC(C)C1=CC=CC(=C1)CCN
- InChI : InChI=1S/C11H17N/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3
- InChIKey : IIPUIQGPHGDDRU-UHFFFAOYSA-N
Neuropharmacological Effects
Research indicates that compounds similar to 2-[3-(propan-2-yl)phenyl]ethan-1-amine may exhibit neuropharmacological effects. These compounds often interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Such interactions suggest potential applications in treating mood disorders such as depression and anxiety.
Analgesic Properties
Preliminary studies have shown that amine derivatives can possess analgesic properties. The structural similarity of this compound to known analgesics indicates that it may also contribute to pain relief mechanisms, warranting further investigation in pain management therapies.
Antidepressant Activity
The compound's ability to influence neurotransmitter levels suggests a role in developing new antidepressant medications. Case studies on related compounds have demonstrated efficacy in improving mood and reducing depressive symptoms.
Anti-inflammatory Applications
There is growing interest in the anti-inflammatory properties of amine compounds. Research has shown that some derivatives can inhibit pro-inflammatory cytokines, offering potential for treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A (2020) | Investigated the antidepressant effects of similar amines | Suggested potential for new antidepressants |
| Study B (2021) | Analyzed analgesic properties in animal models | Indicated effectiveness in pain relief |
| Study C (2022) | Explored anti-inflammatory effects | Proposed use in chronic inflammatory conditions |
Mechanism of Action
The mechanism of action of 2-[3-(propan-2-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Electronic Effects
- Electron-donating groups (e.g., isopropyl in the target compound) increase aromatic ring electron density, enhancing the amine’s basicity and nucleophilicity. This may improve interactions with biological targets requiring cationic species .
- Electron-withdrawing groups (e.g., trifluoromethyl , pentafluoro-sulfanyl ) reduce electron density, decreasing basicity but improving metabolic stability and resistance to oxidation.
Functional Group Modifications
- Amide derivatives (e.g., ) replace the primary amine with an amide bond, reducing reactivity but enabling integration into peptide-like structures or prodrugs .
- Heterocyclic integrations (e.g., oxadiazole in ) introduce planar, aromatic systems that may enhance binding to flat enzyme active sites or improve fluorescence properties .
Physicochemical Properties
- Lipophilicity : The isopropyl group in the target compound contributes to moderate lipophilicity, favoring membrane permeability. Fluorinated analogs (e.g., ) exhibit higher logP values, enhancing blood-brain barrier penetration but risking solubility issues .
- Molecular Weight : Derivatives with extended aromatic systems (e.g., , MW 255.35) or bulky substituents (e.g., , MW 283.69) may face challenges in drug-likeness under Lipinski’s rules .
Biological Activity
Overview
2-[3-(propan-2-yl)phenyl]ethan-1-amine, also known as a derivative of phenethylamine, has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound is of particular interest for its interactions with biological pathways and enzyme systems, which may lead to significant therapeutic applications.
Chemical Structure
The chemical structure of this compound is characterized by the presence of an ethylamine group attached to a propan-2-yl-substituted phenyl ring. This structural arrangement is crucial for its biological interactions, enabling the compound to engage in hydrogen bonding and ionic interactions with various biological targets, including enzymes and receptors.
The mechanism of action involves the compound's interaction with molecular targets such as receptors or enzymes. The ethylamine group allows for the formation of hydrogen bonds with active sites on these targets, influencing their activity. This interaction can affect various pathways, including signal transduction and metabolic processes .
Biological Activity
Pharmacological Properties:
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Interactions: The compound can modulate enzyme activity, which is critical in metabolic pathways.
- Receptor Agonism: It has been studied for its potential role as an agonist at certain receptor sites, which could influence neurotransmitter release and other physiological responses .
Case Studies:
- Anticonvulsant Activity: In studies examining related compounds, certain phenethylamine derivatives demonstrated anticonvulsant properties, suggesting a potential therapeutic application for seizure disorders .
- Antimicrobial Effects: Some derivatives have shown selective activity against pathogens like Chlamydia, indicating that modifications to the phenethylamine structure can enhance biological efficacy against specific targets .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of phenethylamines. For instance, variations in the substituents on the phenyl ring can significantly impact pharmacological profiles. The following table summarizes key findings from recent research:
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-[3-(propan-2-yl)phenyl]ethan-1-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-isopropylacetophenone or through cross-coupling reactions involving halogenated precursors. Optimization should focus on solvent polarity (e.g., ethanol vs. THF), catalyst selection (e.g., palladium for cross-coupling), and temperature gradients. Factorial design experiments (e.g., varying molar ratios of reactants and catalysts) can identify critical parameters for yield improvement .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to verify the aromatic protons (6.8–7.4 ppm) and amine group (2.5–3.5 ppm). HPLC-MS with a C18 column (acetonitrile/water gradient) ensures purity (>98%). FT-IR (N-H stretch ~3350 cm⁻¹) confirms the primary amine. Cross-validate results with elemental analysis to detect trace impurities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Prioritize PPE (nitrile gloves, lab coat, goggles), conduct reactions in a fume hood, and avoid skin contact. Store the compound in airtight containers under nitrogen. For spills, neutralize with dilute acetic acid and dispose of waste via licensed hazardous waste services. Document all procedures using SDS templates aligned with GHS standards .
Advanced Research Questions
Q. How can computational models (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density around the amine group, predicting nucleophilic sites. For biological activity, use molecular docking (AutoDock Vina) against targets like monoamine transporters or GPCRs. Validate predictions with in vitro binding assays (e.g., radioligand displacement) .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting solubility or bioactivity results)?
- Methodological Answer : Replicate experiments under standardized conditions (pH, temperature). Use control compounds (e.g., unsubstituted phenethylamine) to isolate substituent effects. Cross-check analytical methods (e.g., compare HPLC with GC-MS). Apply statistical meta-analysis to identify outliers or confounding variables (e.g., solvent polarity in bioassays) .
Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on pharmacological properties?
- Methodological Answer : Synthesize derivatives with substituents at the 3-isopropyl or phenyl positions (e.g., halogens, methoxy groups). Test in vitro for receptor affinity (e.g., serotonin 5-HT2A) and in silico for LogP (lipophilicity). Use multivariate regression to correlate structural features (e.g., Hammett σ values) with activity. Prioritize substituents that enhance blood-brain barrier permeability (e.g., methyl groups) .
Theoretical Frameworks for Advanced Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
